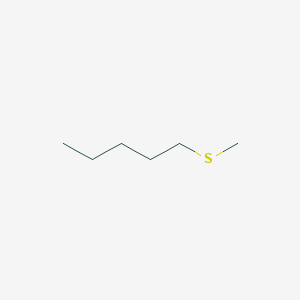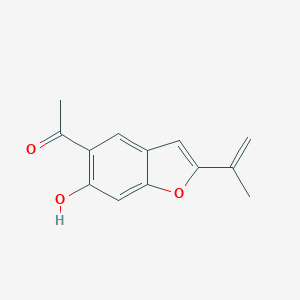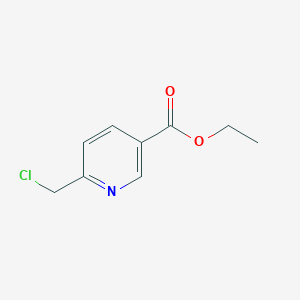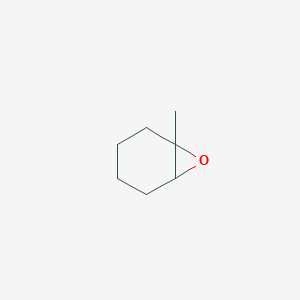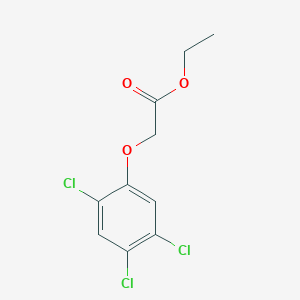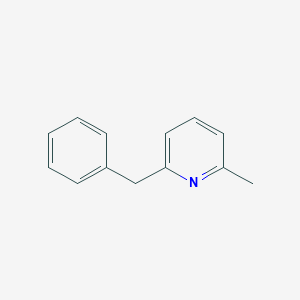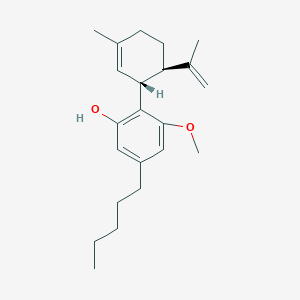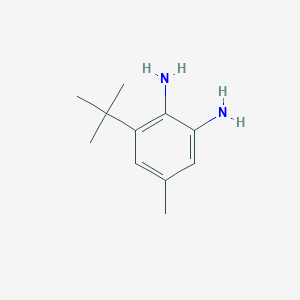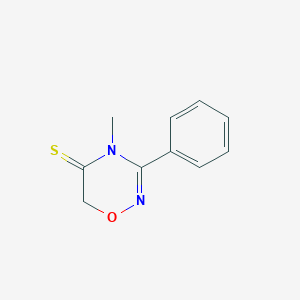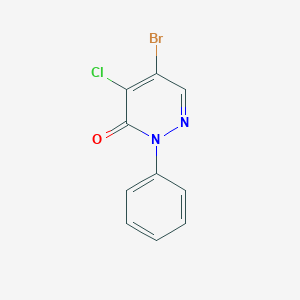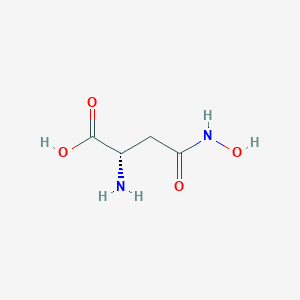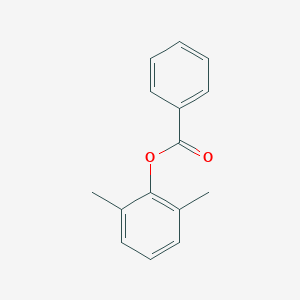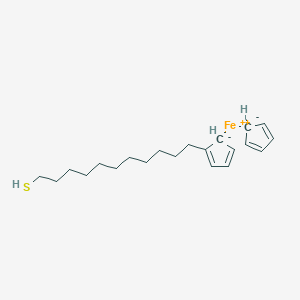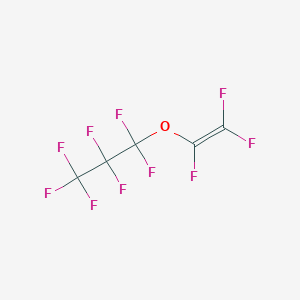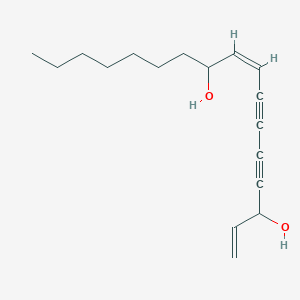
Seselidiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Seselidiol is a polyacetylene compound that has been isolated from the roots of Seseli mairei . It is also known by its chemical formula C17H24O2 . It has been used as herbal remedies for human inflammation, swelling, rheumatism, pain, and common cold in folk medicine .
Synthesis Analysis
The synthesis of Seselidiol involves the use of a vinyl-telluride for the preparation of the Z double bond present in the natural product . The synthetic procedure comprised the stereoselective reduction of a ketone functionality in an ene–yne–one employing CBS as a catalyst and a Cadiot–Chodkiewicz coupling reaction as the key reaction steps . A common aldehyde intermediate has been used for the synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Seselidiol include the stereoselective reduction of a ketone functionality in an ene–yne–one and a Cadiot–Chodkiewicz coupling reaction . The influence of protecting groups on the synthesis of regio- and stereodefined vinyl tellurides derived from the reaction of BuTeNa and propargylic- or homo-propargylic alcohols showed that TIPS silyl ether is useful as a regiodirecting group .科学的研究の応用
Anticancer and Chemopreventive Activity
Seselidiol, along with other selenocompounds, has shown promising potential in cancer prevention and treatment. Various studies have highlighted the anticancer and chemopreventive activities of these compounds, including selenides and diselenides, which possess properties like antioxidant, prooxidant, redox-modulating, chemopreventive, and cytotoxic activities (Álvarez-Pérez et al., 2018).
Biomaterials for Controlled Release and Enzyme Mimics
Research on selenium-containing polymers, which include seselidiol derivatives, suggests their potential as biomaterials for controlled drug release and as synthetic enzyme mimics. These polymers can respond to physiological conditions, making them suitable for mild-responsive drug delivery vehicles (Xu, Cao, & Zhang, 2013).
Synthesis Applications
Studies on seselidiol derivatives like seselin have explored their use in the synthesis of other compounds. For instance, research on the synthesis of (±)-cis-Khellactone using oxidative ruthenium on seselin highlights the role of seselidiol derivatives in facilitating complex chemical syntheses (Han Daxiong, 2010).
Enhancement of Anti-Leishmanial Activity
The cocrystal of seselin with thiourea, derived from seselidiol, exhibited enhanced anti-leishmanial activity. This indicates the potential of seselidiol derivatives in developing more effective treatments against leishmaniasis (Hussain et al., 2018).
Anti-inflammatory and Antinociceptive Properties
Seselidiol derivatives have been studied for their anti-inflammatory and antinociceptive activities. These properties support their use in treatments for inflammatory disorders and pain management (Kuepeli, Tosun, & Yeşilada, 2006).
Potential Therapeutic Applications
The inhibition of pro-inflammatory mediators by seselidiol derivatives like samidin suggests their potential as therapeutic agents for various inflammatory diseases (Khan et al., 2014).
Antifungal and Cytotoxic Activities
Research on the essential oils of Seseli species, which include seselidiol derivatives, highlights their antifungal activities and cytotoxic properties, indicating potential applications in antimicrobial treatments and safety considerations for human use (Gonçalves et al., 2012).
Immunomodulatory Agent
Seselin, derived from seselidiol, has shown effects on cell proliferation and cytokine production, suggesting its role as an immunomodulatory agent. This indicates potential applications in regulating immune responses (Tsai et al., 2008).
Antiviral Potential
Seselidiol derivatives have been evaluated for their antiviral properties, particularly against SARS-CoV-2, suggesting their potential use in developing treatments for COVID-19 (Nivetha et al., 2020).
特性
CAS番号 |
132075-01-5 |
|---|---|
製品名 |
Seselidiol |
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
(8Z)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12- |
InChIキー |
DSVMWGREWREVQQ-QINSGFPZSA-N |
異性体SMILES |
CCCCCCCC(/C=C\C#CC#CC(C=C)O)O |
SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
正規SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
その他のCAS番号 |
63910-76-9 |
同義語 |
heptadeca-1,8-diene-4,6-diyne-3,10-diol seselidiol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



